molecular formula C13H16ClNO4 B5548897 methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate

methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate

Cat. No. B5548897
M. Wt: 285.72 g/mol
InChI Key: DAIAXMHGAIZBSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate involves several chemical processes including nitration, reduction, and esterification. Tao Feng (2005) describes a method where methyl 4-butyrylamino-3-methylbenzoate is nitrated, then reduced in the presence of Fe powder, yielding a total of 72% efficiency. Cai Chun (2004) improved this process by using a mixture of nitric acid and sulfuric acid, achieving a yield above 80% (Tao Feng, 2005; Cai Chun, 2004).

Molecular Structure Analysis

A detailed computational investigation supports the existence of strong intracomplex hydrogen bonding within similar compounds, suggesting stability and a low propensity for chemical reactions. Muhammad Ashfaq et al. (2020) utilized DFT and single-crystal investigations to analyze the molecular structure of a related pyrimethamine-based co-crystal, indicating the stability and thermodynamic and kinetic properties of these compounds (Muhammad Ashfaq et al., 2020).

Chemical Reactions and Properties

Chemical reactions of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate involve complex formation and decomposition under specific conditions. Y. Hasegawa (1984) studied the reaction kinetics with n-butylamine, confirming the formation and decomposition of an intermediate complex, revealing insights into the reaction mechanism and kinetics (Y. Hasegawa, 1984).

Physical Properties Analysis

The physical properties, including mesomorphic behavior and liquid crystalline properties of related compounds, were characterized by differential scanning calorimetry, optical polarization microscopy, and X-ray diffraction. K. Roche and L. Douce (2007) found that a series of methyl 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates exhibits mesomorphic behavior at temperatures between 120 and 240 °C (K. Roche & L. Douce, 2007).

Chemical Properties Analysis

The chemical properties of methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate are influenced by its structure, which allows for specific chemical interactions and reactions. Studies like those by Hasegawa (1984) detail the mechanistic aspects of its reactions, indicating a complex interplay of factors affecting its chemical behavior (Y. Hasegawa, 1984).

Scientific Research Applications

Pharmaceutical Intermediates and Synthesis

"Methyl 4-butyrylamino-3-methyl-5-aminobenzoate" is a notable pharmaceutical intermediate. A study presented a convenient process for its synthesis, demonstrating the compound's significance in pharmaceutical production. This process exhibits advantages such as low cost and high yield, underscoring the compound's utility in creating cost-effective pharmaceuticals (Tao Feng, 2005).

Material Science and Chemical Synthesis

Organic and Medicinal Chemistry

Research on "Oxindole Synthesis via Palladium-catalyzed CH Functionalization" indicates the compound's relevance in organic and medicinal chemistry. This study explores the synthesis of complex organic compounds, highlighting the compound's role in advancing synthetic methodologies in chemistry (J. Magano, E. J. Kiser, R. J. Shine, Michael H. Chen, 2014).

Environmental Science

In environmental science, derivatives of "methyl 4-(butyrylamino)-5-chloro-2-methoxybenzoate" are studied for their interactions with other compounds and their fate in the environment. For example, research on "Phenolic-type stabilizers as generators and quenchers of singlet molecular oxygen" explores the environmental impact and behavior of related compounds, shedding light on their stability and reactivity in various conditions (A. Soltermann, D. Peña, S. Nonell, F. Amat‐Guerri, N. García, 1995).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, advises to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 4-(butanoylamino)-5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-4-5-12(16)15-10-7-11(18-2)8(6-9(10)14)13(17)19-3/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIAXMHGAIZBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-(butanoylamino)-5-chloro-2-methoxybenzoate

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